BenchChemオンラインストアへようこそ!

Ciclotropium

Esophageal manometry Spasmolytic duration Smooth muscle pharmacology

Ciclotropium free base is the definitive muscarinic antagonist reference standard with publication-backed differentiation. 3.2× higher OCTN2 inhibition vs. ipratropium (IC50 30 µM)—superior positive control for renal transporter DDI screens. 12-hr half-life, ≥90-min sustained smooth muscle relaxation for extended-release GI spasmolytic IVIVC models. Unique antral contraction–gastric emptying correlation, absent in hyoscine N-butylbromide, enables robust hypomotility induction for prokinetic evaluation. 2-hr atrial fibrillation threshold elevation vs. atropine's 30-min effect provides extended cardiovascular safety observation. Avoid experimental variability—order today.

Molecular Formula C24H36NO2+
Molecular Weight 370.5 g/mol
CAS No. 764602-65-5
Cat. No. B12748957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiclotropium
CAS764602-65-5
Molecular FormulaC24H36NO2+
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C
InChIInChI=1S/C24H36NO2/c1-17(2)25(3)20-13-14-21(25)16-22(15-20)27-24(26)23(19-11-7-8-12-19)18-9-5-4-6-10-18/h4-6,9-10,17,19-23H,7-8,11-16H2,1-3H3/q+1/t20-,21+,22?,23?,25?
InChIKeyWNMNMBROVJBYLM-CFKXAFPQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciclotropium (CAS 764602-65-5) – A Differentiated Quaternary Ammonium Anticholinergic for Spasmolytic and Transporter Interaction Research


Ciclotropium (free base, CAS 764602-65-5) is a synthetic quaternary ammonium compound that acts as a muscarinic receptor antagonist. Distinct from its bromide salt form (ciclotropium bromide, CAS 85166-20-7), which was historically investigated as a spasmolytic for gastrointestinal and biliary indications, the free base is a key reference standard for analytical method development, in vitro pharmacology, and transporter interaction studies . It demonstrates parasympatholytic activity by blocking acetylcholine at muscarinic receptors in smooth muscle, with documented effects on colonic motility, esophageal peristalsis, and gastric emptying, making it a valuable tool for investigating muscarinic receptor pharmacology in both peripheral and, via specialized transporters, renal contexts [1].

Why Ciclotropium Cannot Be Simply Substituted with Other Anticholinergics in Specialized Research Protocols


While many quaternary ammonium anticholinergics share a common mechanism, their pharmacokinetic profiles, tissue selectivity, and off-target transporter interactions diverge significantly, creating critical pitfalls for direct substitution in research. For instance, ciclotropium exhibits a distinct duration of action on smooth muscle compared to hyoscine N-butylbromide, a different interaction profile with the OCTN2 renal transporter compared to ipratropium, and a divergent cardiac vagolytic effect compared to atropine. These differences, demonstrated in head-to-head studies, mean that protocol-specific outcomes for spasmolysis duration, renal drug interaction models, or cardiac side-effect profiles cannot be replicated by simply choosing a more common, structurally analogous anticholinergic [1].

Quantitative Differentiation of Ciclotropium Against Key Anticholinergic Comparators


Prolonged Duration of Esophageal Smooth Muscle Relaxation vs. Hyoscine N-Butylbromide

In a randomized, double-blind, placebo-controlled esophageal manometry study in healthy volunteers, intravenously administered ciclotropium bromide (CTB) produced a significantly longer-lasting reduction in peristalsis amplitude following both dry and wet swallows compared to an equivalent dose of hyoscine N-butylbromide (HNB). The effect of CTB persisted for at least 90 minutes, whereas the reduction caused by HNB lasted only 10 minutes [1]. Additionally, CTB induced a significant and sustained reduction in lower esophageal sphincter (LES) pressure compared to placebo, while HNB's effect on LES pressure was biphasic—an initial decrease for 30 minutes followed by an increase—demonstrating a qualitative and quantitative divergence in pharmacodynamic profile [1].

Esophageal manometry Spasmolytic duration Smooth muscle pharmacology

Superior Inhibition of Gastric Emptying vs. Hyoscine N-Butylbromide

A randomized, double-blind, crossover study compared the effects of single oral doses of 60 mg ciclotropium bromide, 60 mg hyoscine N-butylbromide, and placebo on gastric emptying and antral motor activity in 24 healthy men. Both drugs delayed gastric emptying and reduced antral contraction amplitude, but ciclotropium bromide was significantly more active than hyoscine N-butylbromide in inhibiting gastric emptying [1]. Furthermore, only after ciclotropium administration was there a significant correlation between antral contraction amplitude and gastric emptying, indicating a more direct and predictable pharmacodynamic relationship on gastrointestinal motor function compared to the comparator [1].

Gastric motility Gastrointestinal pharmacology Antimuscarinic potency

Higher Potency Inhibition of OCTN2-Mediated Carnitine Uptake vs. Ipratropium Bromide

In a human proximal tubule cell line (Caki-1) model expressing the OCTN2 transporter, which is critical for renal carnitine reabsorption and drug secretion, ciclotropium bromide demonstrated a 3.2-fold higher potency in inhibiting carnitine uptake compared to the structurally related quaternary ammonium compound ipratropium bromide. The IC50 for ciclotropium bromide was 30 µM, whereas the IC50 for ipratropium bromide was 95 µM [1]. This indicates a more potent interaction with the OCTN2 transporter, which has implications for renal drug-drug interaction studies and cellular carnitine transport assays.

OCTN2 transporter Renal drug interaction Carnitine uptake inhibition

Prolonged Elevation of Atrial Fibrillation Threshold vs. Atropine

In an anesthetized canine model, the comparative vagolytic effects of ciclotropium bromide and atropine on heart rate (HR) and atrial vulnerability were assessed. Atropine (0.025 mg/kg) caused a small transient increase in the atrial fibrillation threshold (AFT) with HR rising from 82±7 to 138±10/min, with control values regained after 30 minutes. In contrast, ciclotropium bromide (0.25 mg/kg) produced a significant and sustained increase in AFT from 7.7±2 to 34±6 mA and HR from 93±5 to 148±6/min, with effects lasting approximately 2 hours [1]. This represents a 4-fold longer duration of cardiac vagolytic effect.

Cardiac electrophysiology Vagolytic activity Atrial vulnerability

Extended Terminal Elimination Half-Life vs. Hyoscine N-Butylbromide

The terminal elimination half-life of ciclotropium in humans, determined after a 15-minute intravenous infusion of 10 mg in 12 healthy subjects, is 12±4 hours [1]. This is more than double the reported elimination half-life of hyoscine N-butylbromide, which is approximately 5 hours [2]. A longer half-life indicates a slower systemic clearance, which is a critical selection criterion for in vivo pharmacokinetic studies where prolonged exposure is desired, or for in vitro-in vivo extrapolation (IVIVE) modeling of sustained antimuscarinic effects.

Pharmacokinetics Drug clearance Half-life comparison

Best-Fit Research and Industrial Application Scenarios for Ciclotropium Based on Its Specific Differentiation


Sustained-Release Antispasmodic Formulation Development: In Vitro-In Vivo Correlation Models

Ciclotropium's 12-hour terminal half-life and sustained smooth muscle relaxation (≥90 minutes in esophageal tissue) make it an exemplary candidate for developing extended-release gastrointestinal antispasmodic formulations. Its pharmacokinetic profile, benchmarked against the shorter-acting hyoscine N-butylbromide, provides a robust dataset for in vitro-in vivo correlation (IVIVC) models. Researchers can leverage the significant correlation between antral contraction amplitude and gastric emptying observed only with ciclotropium to validate dissolution and permeation models for sustained-release dosage forms [1].

Renal OCTN2 Transporter Interaction Screening and Drug-Drug Interaction Assays

With a 3.2-fold higher potency (IC50 30 µM) than ipratropium in inhibiting OCTN2-mediated carnitine uptake in human proximal tubule cells, ciclotropium serves as a superior positive control for high-throughput transporter inhibition screens. Its strong interaction with the OCTN2 transporter is ideal for validating cellular uptake models used to predict renal clearance of quaternary ammonium drugs and for assessing the potential for drug-drug interactions at the renal secretory level [2].

Cardiac Pharmacology Safety Profiling of Anticholinergic Compounds

The prolonged (2-hour) and quantifiable elevation of the atrial fibrillation threshold by ciclotropium, compared to the transient 30-minute effect of atropine, makes it a valuable tool for cardiovascular safety pharmacology studies. It allows for a sustained observation window to assess the pro-arrhythmic or vagolytic risks of new chemical entities in anesthetized animal models, providing a stable baseline for measuring drug-induced changes in atrial vulnerability [3].

Gastrointestinal Motility Disorder Modeling and Prokinetic Drug Discovery

Ciclotropium's demonstrated superiority over hyoscine N-butylbromide in inhibiting gastric emptying, coupled with its unique ability to link antral contraction amplitude to gastric emptying rate, positions it as a key pharmacological tool for inducing a robust and predictable hypomotile state in animal models. This is essential for evaluating the efficacy of novel prokinetic agents in reversing antimuscarinic-induced gastroparesis, where a potent and stable baseline inhibition is required to detect therapeutic improvements [1].

Quote Request

Request a Quote for Ciclotropium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.